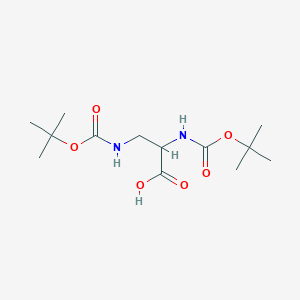
5-Hydroxynaphthalene-1-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxynaphthalene-1-carboxaldehyde is a chemical compound with the molecular formula C11H8O2 and a molecular weight of 172.18 . It is also known by other names such as 5-Hydroxy-1-naphthaldehyde and 1-Naphthalenecarboxaldehyde, 5-hydroxy .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms can be determined using techniques such as X-ray crystallography.Physical and Chemical Properties Analysis
This compound has a molecular weight of 172.18 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Metal Complexes Formation
5-Hydroxynaphthalene-1-carboxaldehyde is significant in forming complexes with various transition metal ions. These complexes have been synthesized and characterized, demonstrating diverse applications in coordination chemistry and potential catalysis processes (Mostafa, 1998).
Precursor to Coordinating Agents
This compound is a key predecessor in the synthesis of coordinating agents. It plays a crucial role in developing commercially useful compounds and is widely used as a precursor for various fluorescent chemosensors. Its structural properties make it an effective candidate for synthesis processes (Maher, 2018).
Catalysis in Asymmetric Reactions
This compound-based Schiff bases have been used in catalyzing asymmetric Lewis-acid-catalyzed reactions, showcasing its utility in synthetic chemistry and potential applications in creating enantioselective compounds (Kaptein et al., 2010).
Fluorescent Chemosensors
It is extensively used in the preparation of fluorescent chemosensors. These chemosensors have applications in detecting metal ions and other compounds, highlighting its importance in analytical chemistry (Lee et al., 2015).
Direcciones Futuras
While specific future directions for 5-Hydroxynaphthalene-1-carboxaldehyde were not found in the sources I accessed, it’s worth noting that compounds like this are often subjects of ongoing research in fields like organic chemistry and medicinal chemistry. They may be explored for potential applications in various industries, including pharmaceuticals, materials science, and more .
Mecanismo De Acción
Target of Action
The primary target of 5-Hydroxynaphthalene-1-carboxaldehyde is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its activity is required for cells to progress from the G1 to the S phase.
Mode of Action
It’s known that many cdk2 inhibitors function by binding to the atp pocket of the enzyme, preventing atp from binding and thus inhibiting the kinase activity of cdk2 . This results in cell cycle arrest, preventing cells from proliferating.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cell cycle regulation. By inhibiting CDK2, the compound can halt the progression of the cell cycle at the G1/S checkpoint. This can lead to downstream effects such as apoptosis or senescence in cancer cells .
Pharmacokinetics
These properties greatly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
The inhibition of CDK2 by this compound can lead to cell cycle arrest, preventing the proliferation of cells. This can be particularly beneficial in the context of cancer, where uncontrolled cell division is a key characteristic of the disease .
Propiedades
IUPAC Name |
5-hydroxynaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13/h1-7,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXIBWAVNCSOPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630034 |
Source


|
| Record name | 5-Hydroxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144876-33-5 |
Source


|
| Record name | 5-Hydroxy-1-naphthalenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144876-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)







![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)


![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)
